N'-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide
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Overview
Description
N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to optimize yield and reduce reaction times. These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-phenyl benzoxazole
- 2-piperidine-benzoxazole
- Benzoxazole sulfonamides
Uniqueness
N’-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
N'-hydroxy-2-oxo-3H-1,3-benzoxazole-5-carboximidamide |
InChI |
InChI=1S/C8H7N3O3/c9-7(11-13)4-1-2-6-5(3-4)10-8(12)14-6/h1-3,13H,(H2,9,11)(H,10,12) |
InChI Key |
QWUNBEGLURYHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=NO)N)NC(=O)O2 |
Origin of Product |
United States |
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